8S-Cabergoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8S-Cabergoline is a stereoisomer of cabergoline, a potent dopamine receptor agonist. It is primarily used in the treatment of hyperprolactinemic disorders, Parkinson’s disease, and other conditions related to dopamine dysregulation . This compound is an ergot derivative and has a high affinity for dopamine D2 receptors, making it effective in suppressing prolactin secretion .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 8S-Cabergoline typically involves the reaction of 6-allyl-ergoline-8β-carboxylic acid with 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide in solvents like tetrahydrofuran or N,N-dimethylformamide . This reaction produces both regioisomers, and the selectivity can be poor, resulting in a mixture of products .

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to improve yield and purity. This includes controlling the temperature, solvent choice, and reaction time to favor the formation of the desired isomer . Additionally, purification steps such as recrystallization or chromatography are employed to isolate this compound from other by-products .

化学反应分析

Types of Reactions: 8S-Cabergoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products:

Oxidation: Epoxides and other oxidized derivatives.

Hydrolysis: Breakdown products such as amines and carboxylic acids.

科学研究应用

8S-Cabergoline has a wide range of scientific research applications:

Neurological Disorders: It is used in the treatment of Parkinson’s disease and restless legs syndrome due to its ability to modulate dopamine signaling.

Tumor Management: this compound is effective in reducing the size of prolactin-secreting macroadenomas and normalizing prolactin levels.

Reproductive Health: It enhances gonadal function and fertility in patients with hyperprolactinemia.

Hormone Regulation: this compound is explored for its potential to treat hyperprolactinemia and other hormone-related disorders.

作用机制

8S-Cabergoline exerts its effects by binding to dopamine D2 receptors, which are G-protein coupled receptors associated with inhibitory G proteins . This binding inhibits adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels and blocking inositol trisphosphate (IP3)-dependent calcium release from intracellular stores . The result is a decrease in prolactin secretion from the anterior pituitary gland .

相似化合物的比较

Bromocriptine: Another dopamine agonist used for similar indications but with a different side effect profile.

Pergolide: Used in the treatment of Parkinson’s disease but has been associated with cardiac valve fibrosis.

Quinagolide: A non-ergot dopamine agonist used for hyperprolactinemia.

Uniqueness of 8S-Cabergoline: this compound is unique due to its high affinity for dopamine D2 receptors and its long half-life, which allows for less frequent dosing compared to other dopamine agonists . Additionally, it has a more favorable side effect profile, making it a preferred choice in many clinical settings .

生物活性

8S-Cabergoline, a potent dopamine D2 receptor agonist, is primarily known for its therapeutic effects in various endocrine disorders, particularly hyperprolactinemia and acromegaly. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical settings, and relevant case studies.

This compound exerts its biological effects primarily through its high affinity for dopamine D2 receptors. This receptor activation leads to several downstream effects:

- Inhibition of Prolactin Secretion : The compound effectively reduces prolactin levels by inhibiting lactotroph cells in the anterior pituitary gland. Studies have shown that cabergoline can significantly lower serum prolactin levels in patients with hyperprolactinemia and prolactin-secreting tumors .

- Neuroprotective Effects : Research indicates that cabergoline has neuroprotective properties against oxidative stress in neuronal cells. It achieves this by reducing excitotoxicity through modulation of the ERK1/2 signaling pathway and decreasing extracellular glutamate levels .

- Tumor Reduction : In patients with acromegaly, cabergoline has demonstrated the ability to shrink pituitary adenomas, particularly those secreting growth hormone (GH) and prolactin (PRL) .

Efficacy in Clinical Settings

The effectiveness of this compound has been evaluated in various clinical studies. Below is a summary of findings from significant research.

Case Studies

Case Study 1: Acromegaly Management

In a multicenter study involving 64 patients with acromegaly, cabergoline was administered at doses ranging from 1.0 to 3.5 mg/week. The results indicated that cabergoline effectively suppressed IGF-I levels, leading to tumor shrinkage in a significant number of cases. Side effects were minimal, primarily gastrointestinal discomfort .

Case Study 2: Neuroprotection

A study focused on the neuroprotective effects of cabergoline demonstrated that it could prevent neuronal cell death under oxidative stress conditions. The administration of cabergoline prior to exposure to neurotoxic agents showed a marked reduction in cell death rates, supporting its potential use in neurodegenerative conditions .

Case Study 3: Cushing's Disease

A patient with Cushing's disease showed a dramatic response to cabergoline therapy, resulting in normalized cortisol levels and significant tumor size reduction after prolonged treatment. This case highlights cabergoline's versatility beyond its typical applications .

属性

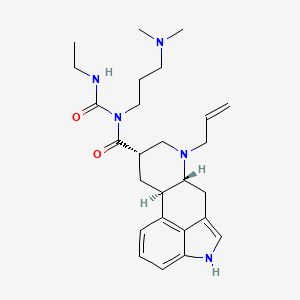

IUPAC Name |

(6aR,9S,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21+,23+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORNTPPJEAJQIU-XKCSPQBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)N(CCCN(C)C)C(=O)[C@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。